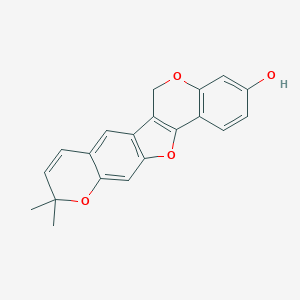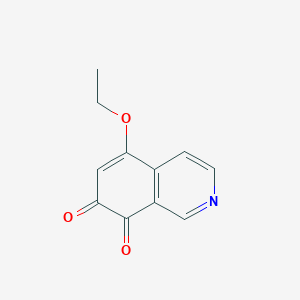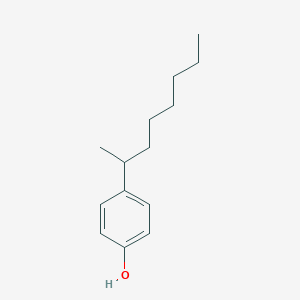
Anhydrotuberosin
Übersicht
Beschreibung
Anhydrotuberosin is a natural flavanone compound isolated from the roots of Pueraria lobata, a plant belonging to the Fabaceae family . It is a colorless crystalline solid with a sweet taste and exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Anhydrotuberosin has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Anhydrotuberosin, a natural compound isolated from Pueraria tuberosa, primarily targets the inducible nitric oxide synthase (iNOS) protein . iNOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes, including inflammation and immune response .
Mode of Action
This compound interacts with iNOS, significantly inhibiting its expression . This interaction results in a decrease in the production of NO, thereby modulating the inflammatory response . The inhibition of iNOS by this compound is concentration-dependent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthase pathway. By inhibiting iNOS, this compound reduces the production of NO, a key mediator in inflammation and immune response . This action can have downstream effects on various cellular processes, including cell signaling and vascular tone regulation.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of iNOS expression, leading to a decrease in NO production . On a cellular level, this can result in reduced inflammation and modulation of immune response .
Biochemische Analyse
Biochemical Properties
Anhydrotuberosin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to have antioxidant properties, suggesting that it may interact with enzymes involved in oxidative stress
Cellular Effects
This compound has been reported to have anti-inflammatory and antibacterial effects, suggesting that it may influence cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anhydrotuberosin can be synthesized from 10,10-dimethyl-6H,10H-chromeno[6’,7’:4,5]furo[3,2-c]chromen-3-yl methyl ether . The synthesis involves several steps, including the formation of the chromeno-furo-chromen structure followed by methylation and subsequent dehydrogenation to yield this compound .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction and purification from the roots of Pueraria lobata. The process includes soaking, grinding, and sieving the plant material, followed by chemical separation and purification to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Anhydrotuberosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated this compound derivatives.
Vergleich Mit ähnlichen Verbindungen
Anhydrotuberosin is unique among flavanones due to its specific structural features and biological activities. Similar compounds include:
Tuberosin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Daidzein: An isoflavone with estrogenic activity and antioxidant properties.
Genistein: An isoflavone known for its anticancer and antioxidant activities.
Compared to these compounds, this compound exhibits a broader range of biological activities and is particularly noted for its potent antioxidant and anti-inflammatory effects .
Eigenschaften
IUPAC Name |
7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,5,9,14(19),15,17-octaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,21H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBQWLWECJXFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4=C3COC5=C4C=CC(=C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Anhydrotuberosin and where is it found?
A1: this compound is a pterocarpene, a type of natural compound often found in plants. It was isolated from the ethyl acetate extract of Hymenolobium petraeum wood, commonly known as "angelim-pedra". [] This species is known for its use in traditional medicine and for its durable timber. []
Q2: Does this compound exhibit any biological activity?
A2: Yes, this compound demonstrated larvicidal activity against Aedes aegypti larvae. In laboratory tests, a concentration of 100 ppm caused 71 ± 8% mortality, while lower concentrations (50 ppm and 10 ppm) resulted in 43 ± 6% and 18 ± 2% mortality, respectively. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















